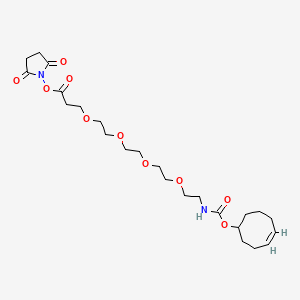

TCO PEG4 succinimidyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is particularly valued for its ability to react with amine-containing compounds or biomolecules, facilitating the incorporation of the cyclooctene moiety into these structures . The presence of a polyethylene glycol (PEG) spacer enhances its water solubility and reduces aggregation, making it a versatile tool in various scientific applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of TCO PEG4 succinimidyl ester involves the functionalization of trans-cyclooctene with a PEG4 linker and a succinimidyl ester group. The process typically starts with the preparation of trans-cyclooctene, followed by the attachment of the PEG4 linker through a series of chemical reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

化学反应分析

Primary Amine Conjugation via NHS Ester

The NHS ester group reacts selectively with primary amines (e.g., lysine residues in proteins or amino-modified oligonucleotides) under mild aqueous conditions (pH 7–9). This forms stable amide bonds, enabling covalent attachment of the TCO-PEG4 linker to biomolecules .

Key Features:

-

Reaction Rate: Completes within 1–2 hours at room temperature .

-

Solubility Enhancement: The PEG4 spacer improves aqueous solubility, reducing aggregation in labeled proteins .

-

Applications: Used to functionalize antibodies, peptides, and nanoparticles .

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The TCO moiety undergoes rapid, copper-free click chemistry with tetrazines via IEDDA, forming stable dihydropyridazine linkages .

Reaction Parameters

Key Findings

-

Efficiency: Conjugation efficiencies >75% reported for single-domain antibody labeling .

-

Kinetics: Reactions complete within minutes, enabling real-time tracking in live-cell imaging .

-

Stability: TCO-tetrazine adducts remain stable in serum for >48 hours .

Comparative Reaction Performance

The table below contrasts this compound with similar compounds in bioconjugation applications:

Nanoparticle Functionalization

Porous silicon nanoparticles modified with TCO-PEG4-NHS showed:

-

Circulation Time: Increased by 2.5-fold in murine models due to PEG4-mediated stealth effects .

-

Drug Loading: 90% encapsulation efficiency for doxorubicin .

Limitations and Optimization Strategies

科学研究应用

Scientific Research Applications

TCO PEG4 succinimidyl ester has diverse applications in various fields:

-

Bioconjugation :

- Labeling Proteins and Antibodies : It is extensively used for conjugating proteins to labels or other biomolecules, enhancing their functionality and tracking capabilities .

- Protein-Drug Conjugates : Used in the synthesis of antibody-drug conjugates (ADCs), allowing targeted drug delivery in cancer therapy .

- Click Chemistry :

- Imaging Techniques :

- Nanotechnology :

Case Studies

-

Labeling Single Domain Antibody Fragments :

A study demonstrated the effectiveness of this compound for labeling single domain antibodies (sdAbs) with fluorophores via the TCO-tetrazine cycloaddition. The results showed over 75% conjugation efficiency, crucial for developing targeted therapies . -

Development of Antibody-Drug Conjugates :

Research indicated that this compound could be used to create ADCs that maintain high specificity and low off-target effects. The incorporation of TCO allowed for efficient drug attachment while preserving antibody functionality . -

Nanoparticle Modification :

In a study focusing on porous silicon nanoparticles, TCO PEG4 was utilized to improve the circulation time of these nanomaterials in vivo, demonstrating its potential in enhancing drug delivery systems .

作用机制

The mechanism of action of TCO PEG4 succinimidyl ester involves the formation of a stable covalent bond between the cyclooctene moiety and tetrazine-functionalized compounds through the inverse electron demand Diels-Alder cycloaddition . This reaction proceeds with unusually fast reaction rates without the need for catalysis, making it highly efficient for bioconjugation . The PEG spacer in the compound enhances its solubility and reduces aggregation, further facilitating its use in various applications .

相似化合物的比较

TCO PEG4 succinimidyl ester is unique due to its rapid reaction kinetics and biocompatibility. Similar compounds include:

Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester: Another compound used in click chemistry, but with different reaction kinetics and properties.

Tetrazine-PEG5-NHS ester: Used in similar bioconjugation reactions but with a different functional group.

Methyltetrazine-NHS ester: Another variant used in click chemistry with distinct properties.

These compounds share similar applications but differ in their reaction mechanisms and specific uses, highlighting the versatility and uniqueness of this compound .

属性

CAS 编号 |

1613439-69-2; 1621096-79-4 |

|---|---|

分子式 |

C24H38N2O10 |

分子量 |

514.572 |

IUPAC 名称 |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C24H38N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19H2,(H,25,30)/b2-1+ |

InChI 键 |

ZKPMRASGLDBKPF-OWOJBTEDSA-N |

SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。